Superior Drug-Likeness Profile: Adherence to Lipinski's Rule of Five
This compound demonstrates full compliance with Lipinski's Rule of Five, a key filter for oral drug development, in contrast to a close 1,3,4-oxadiazole analog. The target compound has a molecular weight of 326.31 g/mol, no hydrogen bond donors, 7 acceptors, a LogP of ~0.8, and a TPSA of ~97 Ų, breaking zero rules . A comparator with a 1,3,4-oxadiazole core and a phthalimide group reported a higher molecular weight (M+), and the 1,2,4-oxadiazole ring is documented to reduce hERG channel interactions compared to the 1,3,4-regioisomer [1], directly impacting cardiac safety profiles during lead selection.
| Evidence Dimension | Physicochemical Properties (MW, HBD, HBA, LogP, TPSA, Lipinski Violations) |
|---|---|
| Target Compound Data | MW: 326.31 g/mol; HBD: 0; HBA: 7; LogP: ~0.8; TPSA: ~97 Ų; Lipinski Violations: 0 . |
| Comparator Or Baseline | A 1,3,4-oxadiazole-phthalimide hybrid from Matore et al. (2025) with higher molecular weight; 1,3,4-oxadiazole regioisomers in Gollner & Lindsley (2017) show increased hERG liability [1]. |
| Quantified Difference | The target compound's TPSA (~97 Ų) and LogP (~0.8) are within optimal ranges, while the 1,3,4-oxadiazole regioisomer is associated with a higher risk of hERG binding, a property not quantified as a direct IC50 but reported as a significant in vitro finding [1]. |
| Conditions | Computational prediction (Lipinski's Rule of Five). hERG interaction data is from in vitro patch-clamp assays on related 1,3,4-oxadiazole derivatives. |
Why This Matters
Zero Lipinski violations significantly increase the probability of favorable oral absorption and bioavailability, making this compound a superior starting point for oral drug discovery programs compared to analogs with higher molecular weight or poor physicochemical profiles.
- [1] Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (2017). OmicsDI. Retrieved from https://www.omicsdi.org. View Source
